2-(1-Isobutylpiperidin-2-YL)ethanamine
Overview
Description
2-(1-Isobutylpiperidin-2-yl)ethanamine is a chemical compound with the empirical formula C11H24N2 . It has a molecular weight of 184.32 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)CN1CCCCC1CCN
. The InChI key for this compound is FQDBLXOMWPGHEF-UHFFFAOYSA-N
.
Scientific Research Applications
DNA Interaction and Cytotoxicity Studies
- Copper Complexes with Tridentate Ligands : Research on Cu(II) complexes with tridentate ligands has shown significant DNA binding propensity and minor structural changes in calf thymus DNA. These complexes demonstrated higher DNA cleavage activity in the presence of reducing agents due to hydroxyl radicals. Their cytotoxicity assay against different cancer cell lines revealed low toxicity, suggesting potential for developing non-toxic therapeutic agents (Kumar et al., 2012).
Organic Synthesis and Methodology
- Synthesis of Substituted 2-Pyridones : A study on the synthesis of substituted 2-pyridones via Pummerer cyclization-deprotonation-cycloaddition cascade of imidosulfoxides demonstrates the versatility of this compound in organic synthesis. The method offers a route to synthesize complex pyridone structures, which could be valuable in medicinal chemistry and material science (Padwa et al., 1999).
Corrosion Inhibition
- Food Flavorants as Corrosion Inhibitors : The study on food flavorants, specifically 2-isobutylthiazole and 1-(1,3-Thiazol-2-yl)ethanone, showed that they can effectively inhibit the corrosion of X65 steel in sulfuric acid. This suggests that related compounds might also serve as green environmental corrosion inhibitors, providing insights into their application in materials science (Tan et al., 2019).
Angiotensin-Converting Enzyme 2 (ACE2) Inhibition
- Discovery of a Novel ACE2 Inhibitor : A study identified N-(2-aminoethyl)-1 aziridine-ethanamine as a novel inhibitor of ACE2, which also blocks SARS coronavirus spike protein-mediated cell fusion. This highlights the potential pharmaceutical application of structurally similar compounds in controlling cardiovascular diseases and viral infections (Huentelman et al., 2004).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301 + P312 (if swallowed, call a poison center or doctor if you feel unwell), and P501 (dispose of contents/container in accordance with local regulations) .
Properties
IUPAC Name |
2-[1-(2-methylpropyl)piperidin-2-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-10(2)9-13-8-4-3-5-11(13)6-7-12/h10-11H,3-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDBLXOMWPGHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCCC1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672399 | |
Record name | 2-[1-(2-Methylpropyl)piperidin-2-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-02-0 | |
Record name | 2-[1-(2-Methylpropyl)piperidin-2-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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